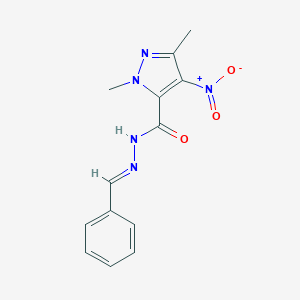
5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone is a synthetic organic compound characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzylidene hydrazinecarbothioamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone typically involves the condensation of 5-bromo-2-ethoxy-3-iodobenzaldehyde with hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of halogen atoms and hydrazinecarbothioamide moiety suggests possible interactions with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms could enhance its binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-(5-bromo-2-methoxy-3-iodobenzylidene)hydrazinecarbothioamide
- (2E)-2-(5-chloro-2-ethoxy-3-iodobenzylidene)hydrazinecarbothioamide
- (2E)-2-(5-bromo-2-ethoxy-3-fluorobenzylidene)hydrazinecarbothioamide
Uniqueness
5-bromo-2-ethoxy-3-iodobenzaldehyde thiosemicarbazone is unique due to the specific combination of bromine, iodine, and ethoxy groups attached to the benzylidene hydrazinecarbothioamide core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11BrIN3OS |
|---|---|
Poids moléculaire |
428.09g/mol |
Nom IUPAC |
[(E)-(5-bromo-2-ethoxy-3-iodophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H11BrIN3OS/c1-2-16-9-6(5-14-15-10(13)17)3-7(11)4-8(9)12/h3-5H,2H2,1H3,(H3,13,15,17)/b14-5+ |
Clé InChI |
SULRHGWARXSIQB-LHHJGKSTSA-N |
SMILES |
CCOC1=C(C=C(C=C1I)Br)C=NNC(=S)N |
SMILES isomérique |
CCOC1=C(C=C(C=C1I)Br)/C=N/NC(=S)N |
SMILES canonique |
CCOC1=C(C=C(C=C1I)Br)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B450884.png)


![N'-[4-(allyloxy)benzylidene]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B450887.png)
![N-(4-bromo-3-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B450889.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B450890.png)

![2-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B450892.png)
![Methyl 2-[(3-iodobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B450893.png)




![5-bromo-N-{3-[N-(4-tert-butylbenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B450904.png)
